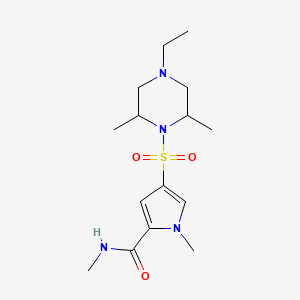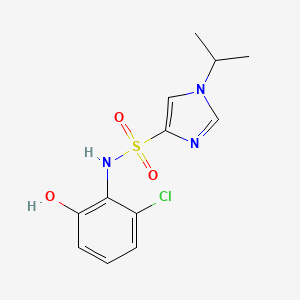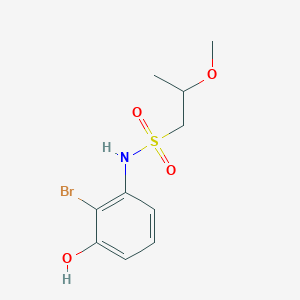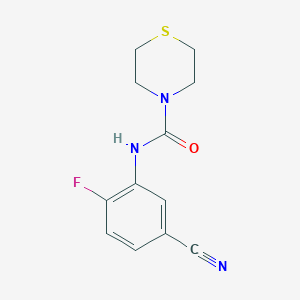![molecular formula C15H23N3O3 B6750355 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea](/img/structure/B6750355.png)
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It features a pyridine ring substituted with a methyl group at the 6-position and a urea moiety connected to a propyl chain, which is further linked to an oxane (tetrahydropyran) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea typically involves the following steps:
Preparation of 6-Methyl-2-aminopyridine: This can be achieved by nitration of 6-methylpyridine followed by reduction of the nitro group to an amino group.
Formation of Isocyanate Intermediate: The 6-methyl-2-aminopyridine is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with 3-(Oxan-2-yloxy)propylamine: The isocyanate intermediate is then reacted with 3-(oxan-2-yloxy)propylamine to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic route. Key considerations include:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Safety and Environmental Concerns: Proper handling of hazardous reagents like phosgene and waste management are crucial.
化学反応の分析
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound might be employed in studies investigating its biological activity, including its effects on cellular processes or its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate the activity of these targets through various pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]thiourea: Similar structure but with a thiourea group instead of a urea moiety.
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]guanidine: Similar structure but with a guanidine group instead of a urea moiety.
Uniqueness
1-(6-Methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxane ring and the urea moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[3-(oxan-2-yloxy)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-12-6-4-7-13(17-12)18-15(19)16-9-5-11-21-14-8-2-3-10-20-14/h4,6-7,14H,2-3,5,8-11H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIGTCZXCHYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCCOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6750294.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)



![Methyl 4-[[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]amino]-5-methylthiophene-2-carboxylate](/img/structure/B6750345.png)

![1-[[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6750366.png)
![1-(4-Hydroxycyclohexyl)-1-[(3-hydroxyphenyl)methyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B6750369.png)
